3-アミノ-1-ベンゾチオフェン-2-カルボン酸

説明

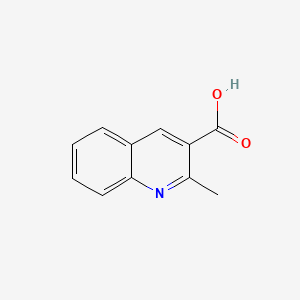

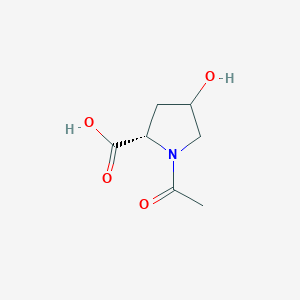

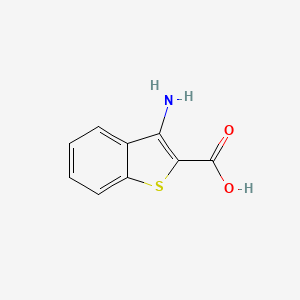

3-Amino-1-benzothiophene-2-carboxylic acid (abbreviated as ABTC) is an organic compound which belongs to the class of heterocyclic compounds. This compound has been studied extensively due to its wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. ABTC is a versatile building block for the synthesis of a variety of organic compounds, and it has been used as a starting material for the synthesis of a variety of biologically active compounds. In addition, ABTC has been used in the development of new drugs, and it has been shown to have a variety of biochemical and physiological effects.

科学的研究の応用

抗菌用途

3-アミノ-1-ベンゾチオフェン-2-カルボン酸の一部である1-ベンゾチオフェン骨格は、多くの抗菌薬の基本的な構造断片を形成します . ベンゾチオフェンの生物活性は、主にチオフェン環の2位と3位での官能基化によって達成されます .

抗腫瘍用途

3-アミノ-1-ベンゾチオフェン-2-カルボン酸を含むベンゾチオフェンは、抗腫瘍特性を持っていることが発見されています . これにより、新しい癌治療薬の開発のための潜在的な候補となります。

抗真菌用途

ベンゾチオフェンは、抗真菌薬の開発にも使用されています . それらのユニークな構造と特性は、さまざまな真菌感染症の対策に有効です。

ホルモンモジュレーター

ベンゾチオフェンは、ホルモンモジュレーターとして使用されてきました . それらは体内のさまざまなホルモン受容体と相互作用し、その活性を影響を与え、ホルモン関連状態を治療する可能性があります。

抗酸化物質

ベンゾチオフェンは、抗酸化特性を持っています . それらは体内の有害なフリーラジカルを中和し、酸化ストレスと関連する病気の予防に役立つ可能性があります。

有機合成

3-アミノ-1-ベンゾチオフェン-2-カルボン酸は、有機合成で使用される重要な原料および中間体です . それは、医薬品、農薬、染料など、さまざまな分野に貢献する幅広い有機化合物を合成するために使用できます .

工業化学

3-アミノ-1-ベンゾチオフェン-2-カルボン酸を含むチオフェン誘導体は、工業化学において腐食防止剤として使用されています . それらは、金属やその他の材料を腐食から保護し、その寿命と信頼性を延ばすことができます。

材料科学

チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たします . それらは、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の製造にも使用されています .

作用機序

Target of Action

It is known that the 1-benzothiophene scaffold, which is a basic structural fragment of this compound, forms the basis of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Mode of Action

It is suggested that the compound interacts with its targets through the functional groups at positions 2 and 3 of the thiophene ring

Biochemical Pathways

Given the broad range of biological activities associated with benzothiophene derivatives , it can be inferred that multiple pathways may be influenced

Result of Action

Benzothiophene derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, and antifungal effects

将来の方向性

The future directions in the study of 3-Amino-1-benzothiophene-2-carboxylic acid and similar compounds involve the development of novel approaches to the preparation of 2,3-substituted 1-benzothiophenes that combine functional groups of different nature . These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

生化学分析

Biochemical Properties

3-Amino-1-benzothiophene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions often involves the binding of 3-Amino-1-benzothiophene-2-carboxylic acid to the active sites of these enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with certain proteins, altering their conformation and function .

Cellular Effects

The effects of 3-Amino-1-benzothiophene-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3-Amino-1-benzothiophene-2-carboxylic acid can modulate the activity of key signaling molecules, leading to altered cellular responses. It can also affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been found to impact cellular metabolism by influencing the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-1-benzothiophene-2-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-Amino-1-benzothiophene-2-carboxylic acid can bind to specific receptors or enzymes, leading to their inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-benzothiophene-2-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that prolonged exposure to 3-Amino-1-benzothiophene-2-carboxylic acid can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Amino-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These findings highlight the importance of dosage optimization in therapeutic applications of 3-Amino-1-benzothiophene-2-carboxylic acid .

Metabolic Pathways

3-Amino-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of 3-Amino-1-benzothiophene-2-carboxylic acid. Additionally, the compound can affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Amino-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Amino-1-benzothiophene-2-carboxylic acid within cells can influence its biological activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution, thereby modulating its cellular effects .

Subcellular Localization

The subcellular localization of 3-Amino-1-benzothiophene-2-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 3-Amino-1-benzothiophene-2-carboxylic acid can also affect its interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

3-amino-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMBCKNGJAKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371649 | |

| Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40142-71-0 | |

| Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)